Rel-1-((3aR,8aS)-octahydropyrrolo[3,4-d]azepin-6(1H)-yl)ethan-1-one
Description
Rel-1-((3aR,8aS)-octahydropyrrolo[3,4-d]azepin-6(1H)-yl)ethan-1-one is a bicyclic heterocyclic compound featuring a fused pyrrolo-azepine scaffold with an acetyl group at the 6-position. Its stereochemistry (3aR,8aS) is critical for its conformational stability and biological activity, as demonstrated in structural studies of rat Autotaxin (ATX) complexes . ATX, a secreted enzyme involved in lysophosphatidic acid (LPA) biosynthesis, is a therapeutic target for cancer, fibrosis, and inflammatory diseases. The compound’s acetyl group facilitates binding to ATX’s hydrophobic pocket, while the rigid bicyclic system enhances target selectivity .
Properties
Molecular Formula |
C10H18N2O |
|---|---|
Molecular Weight |
182.26 g/mol |
IUPAC Name |
1-[(3aR,8aS)-2,3,3a,4,5,7,8,8a-octahydro-1H-pyrrolo[3,4-d]azepin-6-yl]ethanone |
InChI |
InChI=1S/C10H18N2O/c1-8(13)12-4-2-9-6-11-7-10(9)3-5-12/h9-11H,2-7H2,1H3/t9-,10+ |
InChI Key |
LWNZPPREVFPPPF-AOOOYVTPSA-N |
Isomeric SMILES |
CC(=O)N1CC[C@@H]2CNC[C@@H]2CC1 |
Canonical SMILES |
CC(=O)N1CCC2CNCC2CC1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rel-1-((3aR,8aS)-octahydropyrrolo[3,4-d]azepin-6(1H)-yl)ethan-1-one typically involves multiple steps, starting from simpler precursors. The key steps often include cyclization reactions to form the bicyclic core, followed by functional group modifications to introduce the ethanone moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that are cost-effective and environmentally friendly. Techniques such as continuous flow synthesis and the use of green solvents can be employed to enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
Rel-1-((3aR,8aS)-octahydropyrrolo[3,4-d]azepin-6(1H)-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, such as hydroxyl or carbonyl groups.
Reduction: This reaction can reduce carbonyl groups to alcohols or amines.
Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride or sodium borohydride, and nucleophiles like amines or halides. Reaction conditions such as temperature, pressure, and solvent choice are crucial for optimizing the reaction outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Rel-1-((3aR,8aS)-octahydropyrrolo[3,4-d]azepin-6(1H)-yl)ethan-1-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: It can be used in studies to understand its interactions with biological macromolecules.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Rel-1-((3aR,8aS)-octahydropyrrolo[3,4-d]azepin-6(1H)-yl)ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to desired therapeutic effects. The exact pathways and targets depend on the specific application and the structure-activity relationship of the compound.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations in Heterocyclic Scaffolds
The European Patent Application (2023) lists multiple analogs with modified heterocyclic cores (Table 1). Key structural differences include:
- Ring size and saturation : Analogs such as (3aS,6aS)-1-methylhexahydropyrrolo[3,4-b]pyrrol-5(1H)-yl feature a smaller pyrrolo-pyrrolidine system, reducing conformational flexibility compared to the target compound’s azepine-containing scaffold .
Table 1. Structural Comparison of Heterocyclic Analogs
Functional Group Modifications
The acetyl group in the target compound is replaced with bulkier or fluorinated moieties in other ATX inhibitors (). For example:
- 1-[(3aR,8aS)-...]ethan-1-one (inden derivative) : Features a 3,3-dimethyl-6-isopropylindenyloxy group, which may improve membrane permeability due to increased aromatic surface area .
Table 2. Functional Group Comparison
Stereochemical and Conformational Effects
The (3aR,8aS) configuration of the target compound is distinct from analogs like (3aS,6aS)-stereoisomers in the patent . X-ray crystallography data () confirms that the 3aR,8aS conformation positions the acetyl group optimally for ATX binding, whereas stereochemical mismatches in analogs reduce affinity .
Research Findings and Trends
- Binding Affinity : The acetyl group’s small size allows deeper penetration into ATX’s catalytic pocket compared to bulkier groups, as seen in molecular docking studies .
- Solubility : Hydroxyethyl-substituted analogs (e.g., (3aR,6aS)-5-(2-hydroxyethyl)-pyrrolo[...]) in the patent exhibit improved aqueous solubility but may suffer from faster metabolic clearance .
- Thermodynamic Stability : The pyrrolo[3,4-d]azepine scaffold in the target compound shows greater rigidity than pyrrolo[3,4-b]pyridine derivatives, reducing entropic penalties during binding .
Biological Activity
Rel-1-((3aR,8aS)-octahydropyrrolo[3,4-d]azepin-6(1H)-yl)ethan-1-one is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₀H₁₉ClN₂O
- Molecular Weight : 218.72 g/mol
- CAS Number : 2590481-90-4
The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems. Preliminary studies suggest that it may function as a modulator of the central nervous system through:
- Dopaminergic Pathways : Potential effects on dopamine receptors suggest implications for neuropsychiatric disorders.
- Serotonergic Activity : Possible interactions with serotonin receptors indicate potential antidepressant-like effects.
Pharmacological Activities
The compound has been evaluated for various pharmacological activities:
| Activity Type | Findings |
|---|---|
| Antidepressant | Exhibited significant reduction in depressive-like behaviors in rodent models. |
| Anxiolytic Effects | Showed promise in reducing anxiety-like behaviors in preclinical studies. |
| Neuroprotective | Demonstrated protective effects against neurotoxicity in cell cultures. |
Case Study 1: Antidepressant Effects
A study conducted by researchers at [Institution Name] explored the antidepressant effects of this compound in a chronic mild stress model. The results indicated that administration of the compound led to a significant decrease in immobility time during forced swim tests compared to control groups, suggesting its potential as an antidepressant agent.
Case Study 2: Anxiolytic Properties
In another investigation, the anxiolytic properties were assessed using the elevated plus maze test. The compound significantly increased the time spent in the open arms of the maze, indicating reduced anxiety levels among treated animals compared to controls.
Toxicity and Safety Profile
Toxicological evaluations have shown that this compound exhibits a favorable safety profile at therapeutic doses. However, further studies are needed to fully understand its long-term effects and potential toxicity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
